molecular formula C17H21NO B501526 N-(1,3-dimethylbutyl)-2-naphthamide

N-(1,3-dimethylbutyl)-2-naphthamide

Cat. No.: B501526
M. Wt: 255.35g/mol
InChI Key: PFCZCUMWEPVFMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-Dimethylbutyl)-2-naphthamide is a synthetic organic compound characterized by a naphthalene backbone (2-naphthamide) substituted with a 1,3-dimethylbutyl group via an amide linkage. The branched alkyl chain (1,3-dimethylbutyl) may enhance solubility in nonpolar matrices, while the aromatic naphthamide moiety could contribute to UV absorption or antioxidant properties.

Properties

Molecular Formula

C17H21NO

Molecular Weight

255.35g/mol

IUPAC Name

N-(4-methylpentan-2-yl)naphthalene-2-carboxamide

InChI

InChI=1S/C17H21NO/c1-12(2)10-13(3)18-17(19)16-9-8-14-6-4-5-7-15(14)11-16/h4-9,11-13H,10H2,1-3H3,(H,18,19)

InChI Key

PFCZCUMWEPVFMO-UHFFFAOYSA-N

SMILES

CC(C)CC(C)NC(=O)C1=CC2=CC=CC=C2C=C1

Canonical SMILES

CC(C)CC(C)NC(=O)C1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares N-(1,3-dimethylbutyl)-2-naphthamide to analogous compounds based on structural motifs, functional groups, and regulatory/environmental profiles derived from the evidence.

Structural Analogues with 1,3-Dimethylbutyl Substituents

a. N-(1,3-Dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD)

  • Key Features : 6PPD contains a 1,3-dimethylbutyl group linked to a phenylenediamine core. It is widely used as an antioxidant in rubber tires.
  • Comparison: Functional Group: Unlike the amide in the target compound, 6PPD has amine groups, which are more reactive and prone to oxidation. Environmental Impact: 6PPD degrades into 6PPD-quinone, a toxic metabolite harmful to aquatic life at low concentrations (e.g., LC50 = 0.79 μg/L for coho salmon) .

b. Bis(1,3-dimethylbutyl) Methylphosphonate

  • Key Features: This organophosphorus compound contains two 1,3-dimethylbutyl ester groups attached to a methylphosphonate core.
  • Comparison: Stability: Phosphonate esters are hydrolytically stable but can degrade under strong acidic/basic conditions. The amide group in the target compound may exhibit greater hydrolytic resistance.
Functional Analogues: Naphthamide Derivatives

a. 2-Naphthamide-Based Compounds

  • General Properties : Naphthamide derivatives are often used as intermediates in dyes, pharmaceuticals, or photostabilizers. For example, 2-naphthamide itself is a precursor in azo dye synthesis.
Environmental and Toxicological Profiles
  • 6PPD-Quinone vs. Amide Degradants: While 6PPD-quinone exhibits high ecotoxicity , amide-containing compounds like the target may form less reactive metabolites. However, persistent metabolites (e.g., naphthoquinones) could still pose risks.
  • Amides, while typically less hazardous, may still require screening under REACH or TSCA frameworks.

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